molecular formula C16H20BrN3 B13951003 Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- CAS No. 51384-98-6

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)-

Cat. No.: B13951003
CAS No.: 51384-98-6
M. Wt: 334.25 g/mol
InChI Key: DFSVTFVUTHOMSK-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a tertiary amine substituent at the 2-position. The substituent consists of two distinct groups:

  • m-bromobenzyl: A benzyl ring with a bromine atom at the meta position.
  • 2-(dimethylamino)ethyl: A dimethylamino group linked via an ethyl chain.

The dimethylaminoethyl group contributes basicity and solubility in polar solvents.

Properties

CAS No.

51384-98-6

Molecular Formula

C16H20BrN3

Molecular Weight

334.25 g/mol

IUPAC Name

N'-[(3-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C16H20BrN3/c1-19(2)10-11-20(16-8-3-4-9-18-16)13-14-6-5-7-15(17)12-14/h3-9,12H,10-11,13H2,1-2H3

InChI Key

DFSVTFVUTHOMSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC(=CC=C1)Br)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Core Pyridine Functionalization

The synthesis of the target compound typically begins with a suitably substituted pyridine core, such as 2,5-dibromopyridine , which is a common precursor for functionalization at the 2-position of pyridine. Industrially, 2-bromo-5-aldehyde pyridine can be prepared from 2,5-dibromopyridine via a Grignard reaction followed by formylation using dimethylformamide (DMF) as the electrophile.

Example Process for 2-bromo-5-aldehyde pyridine:

Step Reagents & Conditions Outcome
1 2,5-dibromopyridine + isopropylmagnesium chloride in THF at 15 °C, 15 h Formation of Grignard intermediate
2 Addition of DMF dropwise, reaction at mild heat for 30 min Formylation to 2-bromo-5-aldehyde pyridine
3 Acid quench, extraction, crystallization Product yield ~80%, purity 99.2%

This method is advantageous due to mild conditions, high yield, and scalability.

Installation of m-Bromobenzyl Group

The m-bromobenzyl moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation is a well-established method for forming C–N bonds between aryl halides and secondary amines, which is applicable here for coupling m-bromobenzyl halides with amine nucleophiles.

  • Pd-catalyzed N-arylation typically employs Pd precatalysts with phosphine ligands and bases such as sodium tert-butoxide.
  • Conditions are optimized to prevent side reactions and achieve good yields.
  • This method is scalable and used in medicinal chemistry for complex amine arylation.

Introduction of the 2-(Dimethylamino)ethylamino Side Chain

The 2-(dimethylamino)ethyl group is generally introduced through alkylation or substitution reactions involving dimethylamine derivatives.

  • Traditional synthesis of N,N-dimethylamine groups involves substitution of alkyl halides with dimethylamine or methylation of amines using methyl halides or dimethyl sulfate, but these methods have drawbacks such as hazardous reagents and low selectivity.
  • More modern catalytic methods use transition-metal catalyzed N-methylation with reagents like formic acid or methanol, providing cleaner and more selective routes to dimethylamino functionalities.

Overall Synthetic Strategy

A plausible synthetic route to Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- involves:

  • Starting from 2,5-dibromopyridine, selectively functionalizing the 2-position to introduce an aldehyde or other reactive handle.
  • Coupling the 2-position with a secondary amine bearing the 2-(dimethylamino)ethyl group, potentially via Pd-catalyzed N-arylation or nucleophilic substitution.
  • Introducing the m-bromobenzyl substituent onto the amino nitrogen via Pd-catalyzed N-benzylation or direct alkylation.

Data Table Summarizing Key Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes Source
2-bromo-5-aldehyde pyridine synthesis 2,5-dibromopyridine, isopropylmagnesium chloride, DMF, THF, 15 °C, 15 h 80.24 High purity, industrial scalability
Pd-catalyzed N-arylation (m-bromobenzyl) Pd precatalyst, phosphine ligand, NaO-t-Bu, 80 °C 41-75 Efficient C–N bond formation in complex amines
Dimethylamino group introduction Dimethylamine + alkyl halide or catalytic N-methylation Variable Modern catalytic methods preferred for selectivity and safety

Notes on Practical Considerations and Optimization

  • Selectivity and Protection: When multiple reactive sites exist on the pyridine or benzyl moieties, protecting groups or selective catalysts may be required to avoid side reactions.
  • Catalyst Choice: The choice of Pd catalyst and ligand system critically affects yield and selectivity in N-arylation steps.
  • Safety and Environmental Impact: Transition-metal catalyzed methylation methods reduce hazardous waste compared to classical methylation reagents.
  • Scale-Up Feasibility: The Grignard-based preparation of 2-bromo-5-aldehyde pyridine has been demonstrated at industrial scale with good reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the m-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Pyridine, 2-(p-bromo-α-(2-(dimethylamino)ethyl)benzyl)- (Parabromodylamine)

  • Key Difference : Bromine is at the para position on the benzyl ring instead of meta.
  • Reported synonyms include "Brompheniraminum" and "Ilvin," suggesting clinical relevance as an antihistamine .

Methapyrilene (CAS 135-23-9)

  • Key Difference : Replaces the m-bromobenzyl group with a 2-thienylmethyl (thenyl) group.
  • Impact :
    • The thienyl heterocycle alters solubility and metabolic stability compared to aromatic brominated analogs.
    • Methapyrilene is documented as an antihistamine but was withdrawn due to hepatotoxicity, highlighting how aromatic substituents influence safety profiles .

Tripelennamine (Pyribenzamine Hydrochloride)

  • Impact: The absence of bromine reduces molecular weight (MW 291.8 vs. ~390 for brominated analogs) and alters lipophilicity.

2-[p-Chloro-α-(2-(dimethylamino)ethyl)benzyl]pyridine maleate (CAS 7054-11-7)

  • Key Difference : Substitutes bromine with chlorine at the para position.
  • Impact :
    • Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and electronic effects compared to bromine.
    • The maleate salt form enhances water solubility, a common strategy for improving bioavailability .

Structural and Functional Data Table

Compound Name Substituent (Benzyl Position) Halogen Molecular Weight (approx.) Key Properties/Applications
Target Compound (m-bromo) Meta-bromobenzyl Br ~390 Potential antihistamine
Parabromodylamine (p-bromo) Para-bromobenzyl Br ~390 Antihistamine (Brompheniraminum)
Methapyrilene 2-Thienylmethyl None ~265 Withdrawn antihistamine
Tripelennamine Benzyl None ~292 Approved antihistamine
2-[p-Chloro-...]pyridine maleate Para-chlorobenzyl Cl ~390 (salt) Research compound

Biological Activity

Pyridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound "Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)-" is a specific pyridine analogue that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing information from various research studies and literature.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C16H20BrN3
  • SMILES : CN(C)CCN(CC1=CC=CC=C1Br)C2=CC=CC=N2
  • InChIKey : IVWVYRSFZKDIAH-UHFFFAOYSA-N

This structure indicates the presence of a pyridine ring substituted with a dimethylamino group and a bromobenzyl moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that pyridine compounds exhibit significant antimicrobial activity. For instance, a review highlighted that various pyridine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups, such as the dimethylamino group in our compound, may enhance this activity .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Pyridine Derivative AS. aureus56 μg/mL
Pyridine Derivative BE. coli55 μg/mL

The above table summarizes findings from various studies demonstrating the efficacy of pyridine derivatives against common bacterial pathogens.

Antiviral Activity

Pyridine compounds have also been explored for their antiviral properties. In the context of emerging viral threats like SARS-CoV-2, pyridine derivatives have been identified as potential candidates for antiviral drug development. Their ability to interact with viral proteins can inhibit viral replication and entry into host cells .

Anticancer Potential

The anticancer activity of pyridine derivatives is another area of interest. Studies have shown that certain pyridine analogues can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific structure of "Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)-" may contribute to its effectiveness in targeting cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized several pyridine derivatives and tested their antimicrobial activities against clinical isolates. The results indicated that some compounds exhibited potent activity with MIC values comparable to standard antibiotics .
  • Antiviral Screening : In another investigation focusing on COVID-19, researchers evaluated the efficacy of various pyridine derivatives against SARS-CoV-2 in vitro. The findings suggested that certain compounds could significantly reduce viral load in infected cell lines .

Q & A

Basic: What synthetic strategies are effective for preparing 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)pyridine derivatives?

Answer:
A common approach involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 2-aminopyridine with m-bromobenzyl bromide to introduce the bromobenzyl group via an SN2 mechanism under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 2: Introduce the 2-(dimethylamino)ethyl group by reacting the intermediate with 2-(dimethylamino)ethyl chloride in the presence of a coupling agent (e.g., DCC) or via reductive amination using NaBH₃CN .
  • Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity via HPLC or NMR.

Advanced: How can DFT studies explain the electronic interactions of this compound in metal coordination or corrosion inhibition?

Answer:
Density Functional Theory (DFT) calculations reveal:

  • Donor-Acceptor Interactions: The pyridine ring and dimethylamino group act as electron-rich sites, facilitating charge transfer to metal surfaces or Lewis acids.
  • Electrostatic Potential Maps: Highlight nucleophilic regions (e.g., pyridine nitrogen) and electrophilic regions (e.g., bromine atom), guiding reactivity predictions.
  • Binding Energy Analysis: Quantifies adsorption strength on metal surfaces, correlating with experimental corrosion inhibition efficiency .

Table 1: Key DFT Parameters for Corrosion Inhibition

ParameterValue (eV)Role in Inhibition
HOMO Energy-5.2Electron donation
LUMO Energy-1.8Electron acceptance
Adsorption Energy-2.3Surface binding

Basic: What spectroscopic and chromatographic methods are optimal for structural characterization?

Answer:

  • FTIR: Identify functional groups (e.g., C-N stretch at ~1250 cm⁻¹, aromatic C-Br at ~550 cm⁻¹). Pyridine’s ring vibrations (~1600 cm⁻¹) confirm aromaticity .
  • NMR: ¹H NMR shows pyridine protons (δ 7.5–8.5 ppm), methyl groups (δ 2.2–2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine .
  • GC-MS: Use headspace sampling (per HJ 1072-2019) with a DB-5 column to detect volatile byproducts .

Advanced: How does the m-bromobenzyl group influence regioselectivity in electrophilic substitution reactions?

Answer:
The meta -bromine exerts both steric and electronic effects:

  • Steric Hindrance: Directs electrophiles (e.g., nitronium ion) to the less hindered para position relative to the aminoethyl group.
  • Electronic Effects: Bromine’s -I effect deactivates the ring, but conjugation through the benzyl group activates the pyridine nitrogen for nucleophilic attack.
    Experimental validation via kinetic isotope effects or isotopic labeling (e.g., D/H exchange) can resolve competing mechanisms .

Basic: How can researchers optimize reaction yields using statistical design-of-experiments (DoE)?

Answer:

  • Screening Design (Plackett-Burman): Identify critical variables (e.g., temperature, molar ratio, solvent polarity) affecting yield .
  • Response Surface Methodology (Box-Behnken): Model interactions between variables. For example, a 3-factor design might reveal optimal conditions:
    • Temperature: 70°C
    • Molar ratio (amine:alkylating agent): 1:1.2
    • Reaction time: 12 hours
  • Validation: Confirm predicted yields (±5% error) via triplicate experiments .

Advanced: How to resolve contradictions in catalytic activity data when using this compound as a ligand?

Answer:
Contradictions often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ligand coordination but may deactivate metal centers. Compare activity in THF vs. DMSO .
  • Counterion Interference: Halide ions (e.g., Br⁻ from ligand decomposition) can poison catalysts. Use AgNO₃ to precipitate halides pre-reaction .
  • Spectroscopic Tracking: In situ FTIR or UV-vis monitors ligand stability during catalysis .

Basic: What safety protocols are critical when handling brominated pyridine derivatives?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood due to pyridine’s volatility and bromine’s toxicity (TLV: 0.5 ppm) .
  • Waste Disposal: Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

Advanced: Can this compound act as a dual-function corrosion inhibitor? Validate via experimental and computational synergy.

Answer:

  • Electrochemical Tests: Potentiodynamic polarization and EIS show inhibition efficiency >85% at 10⁻³ M in HCl.
  • Synergistic Mechanism: The compound adsorbs via:
    • Physisorption (pyridine ring)
    • Chemisorption (dimethylamino group)
  • MD Simulations: Reveal adsorption geometry and packing density on Fe(110) surfaces .

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